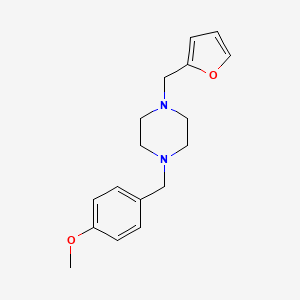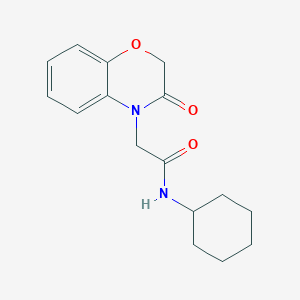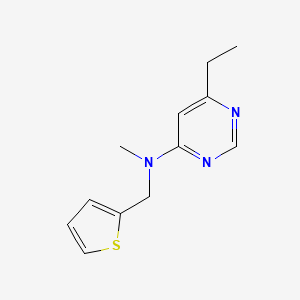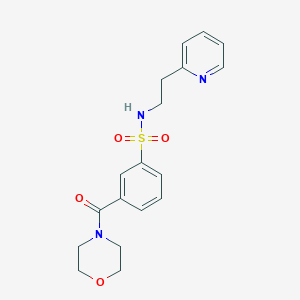![molecular formula C17H25N7O2 B5644377 N'-{(3S*,4R*)-4-isopropyl-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-yl}-N,N-dimethylurea](/img/structure/B5644377.png)
N'-{(3S*,4R*)-4-isopropyl-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-yl}-N,N-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, due to its complex structure, is of interest in the realm of organic chemistry, particularly in the study of heterocyclic compounds. Its synthesis and analysis contribute to the understanding of its potential applications in various fields, excluding drug use and dosage or side effects.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives involves multi-step sequences and the use of various reagents to achieve the desired heterocyclic compounds. For instance, the synthesis of triazolo[1,5-a]pyrimidine derivatives has been accomplished through the oxidation of pyrimidinylhydrazones using iodobenzene diacetate in dichloromethane, highlighting the versatility of synthetic approaches for such compounds (Kumar et al., 2009).
Molecular Structure Analysis
The structural characterization of these compounds often involves X-ray crystallography, NMR, and IR spectroscopy, providing detailed insights into their molecular geometry and electron distribution. For example, the crystal structure of related pyrimidine derivatives has been elucidated, showing inversion dimers and π-stacking interactions between aromatic systems, which are crucial for understanding their chemical behavior and reactivity (Repich et al., 2017).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclization, nucleophilic displacement, and condensation reactions, leading to the formation of new heterocyclic structures with diverse properties. For instance, reactions with active methylene compounds or hydrazine hydrate yield substituted pyrazoles or isoxazoles, demonstrating their reactivity and potential for generating novel compounds (Farghaly, 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular arrangement and intermolecular interactions within these compounds. The presence of hydrogen bonds and π-π stacking interactions significantly influences their solid-state architecture and solubility characteristics (Canfora et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are crucial for understanding their applications. The versatility in reactions, as demonstrated by their ability to undergo cyclocondensation or nucleophilic substitution, highlights their potential as building blocks for more complex molecular architectures (Davoodnia et al., 2008).
properties
IUPAC Name |
1,1-dimethyl-3-[(3S,4R)-1-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2/c1-10(2)12-8-23(9-13(12)19-17(26)22(4)5)15(25)14-20-21-16-18-11(3)6-7-24(14)16/h6-7,10,12-13H,8-9H2,1-5H3,(H,19,26)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDVQGXQFIANST-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=C(N2C=C1)C(=O)N3CC(C(C3)NC(=O)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=NN=C(N2C=C1)C(=O)N3C[C@H]([C@@H](C3)NC(=O)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B5644300.png)


![4-{3-cyclopropyl-5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazol-1-yl}-1-methylpiperidine](/img/structure/B5644327.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5644332.png)
![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone](/img/structure/B5644346.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644359.png)
![2,2-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5644366.png)

![5,7-dimethyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5644380.png)
![2-methyl-9-[(2-methyl-5-pyrimidinyl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644397.png)
![1-[4-(6-methoxypyridin-3-yl)phenyl]butan-1-ol](/img/structure/B5644398.png)
![4-[1-(4-fluorobenzyl)-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5644404.png)